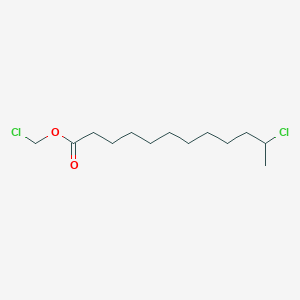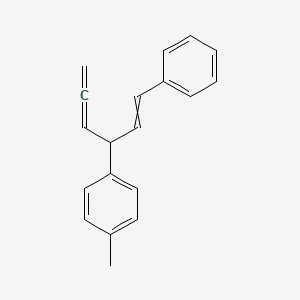
1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a phenylhexa-1,4,5-trien-3-yl group
Preparation Methods
The synthesis of 1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenylhexa-1,4,5-trien-3-yl intermediate: This can be achieved through a series of reactions starting from simpler aromatic compounds.
Coupling with methylbenzene: The intermediate is then coupled with methylbenzene under specific reaction conditions, often involving catalysts and controlled temperatures.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness. These methods often use continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the triene system.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: Its derivatives are explored for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, altering their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene can be compared with similar compounds such as:
5-Methyl-1-phenylhexa-1,3,4-triene: This compound has a similar structure but differs in the position of the double bonds, leading to different chemical properties and reactivity.
Benzene, 1-(1,5-dimethylhexyl)-4-methyl-: Another related compound with variations in the alkyl substituents on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
87639-16-5 |
|---|---|
Molecular Formula |
C19H18 |
Molecular Weight |
246.3 g/mol |
InChI |
InChI=1S/C19H18/c1-3-7-18(19-13-10-16(2)11-14-19)15-12-17-8-5-4-6-9-17/h4-15,18H,1H2,2H3 |
InChI Key |
LPIDFQNCOZJZAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C=CC2=CC=CC=C2)C=C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)
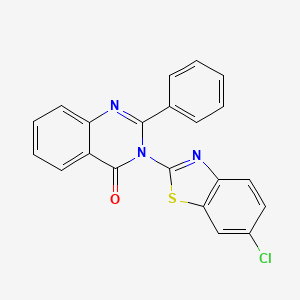
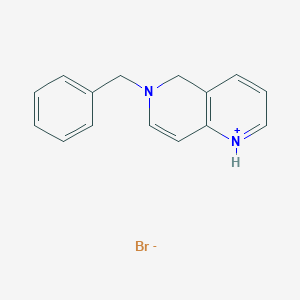
![4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14409463.png)
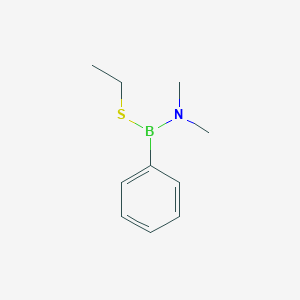
![1-[(3,6-Dihydropyridin-1(2H)-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14409468.png)
![2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane](/img/structure/B14409469.png)
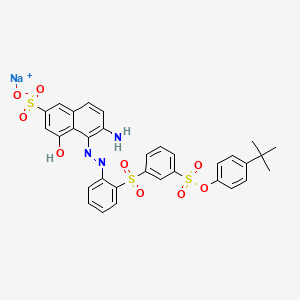
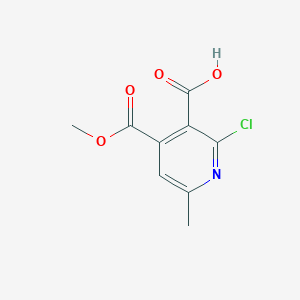
![6-Cyclopropyl-5-oxo-2-phenyl-2H,4H-5lambda~5~-[1,3]dioxino[5,4-b]pyridine](/img/structure/B14409480.png)


![1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14409492.png)
